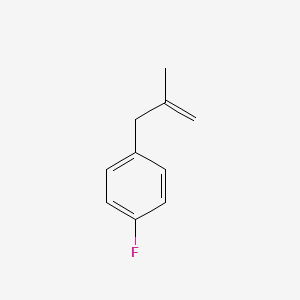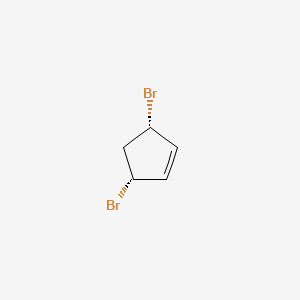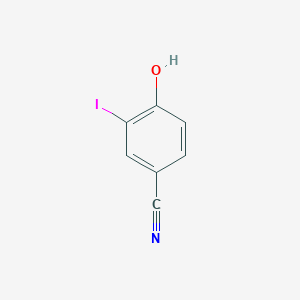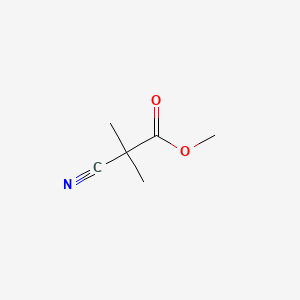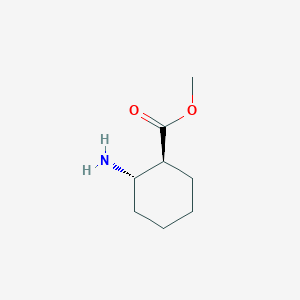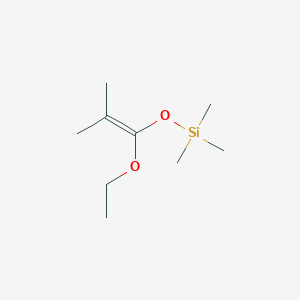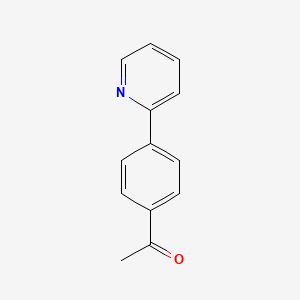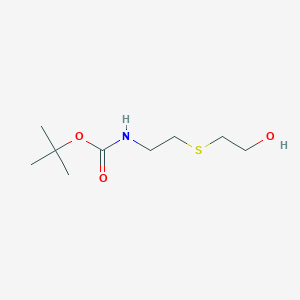
tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate: is an organic compound with the molecular formula C9H19NO3S It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-hydroxyethylthio)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate can undergo oxidation reactions, where the sulfur atom in the thioether group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, where the carbamate group can be reduced to form the corresponding amine.
Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate is used as a building block in organic synthesis. It can be used to introduce the carbamate group into molecules, which can serve as protecting groups for amines during multi-step synthesis.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It can also be used as a probe to investigate enzyme-catalyzed reactions involving carbamates.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate group, which is known for its stability and bioactivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological system being studied.
Comparison with Similar Compounds
- tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate
- tert-Butyl 2-(2-hydroxyethylamino)ethylcarbamate
- tert-Butyl 2-(2-hydroxyethylthio)propylcarbamate
Comparison:
- tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate has an ethoxy group instead of a thioether group, which affects its reactivity and solubility.
- tert-Butyl 2-(2-hydroxyethylamino)ethylcarbamate contains an amino group, which can participate in different types of chemical reactions compared to the thioether group.
- tert-Butyl 2-(2-hydroxyethylthio)propylcarbamate has a propyl group instead of an ethyl group, which can influence its steric properties and reactivity.
The uniqueness of tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate lies in its thioether group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethylsulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(12)10-4-6-14-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOIFOSAJREJCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456940 |
Source


|
| Record name | tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75937-17-6 |
Source


|
| Record name | tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
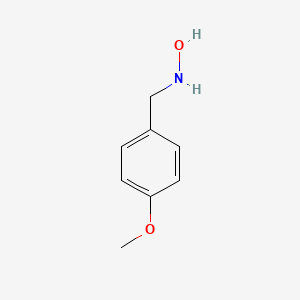
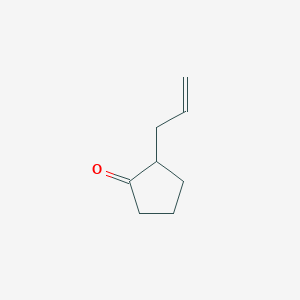
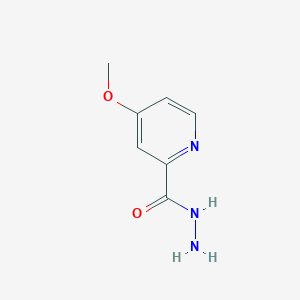
![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
